![molecular formula C24H21N3O3S2 B4093942 N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4093942.png)
N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
描述
N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a benzylsulfanyl group, a methoxyphenoxy group, and an acetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction. Benzyl chloride is reacted with the thiadiazole intermediate in the presence of a base such as sodium hydroxide.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is attached via an etherification reaction. This involves reacting the thiadiazole intermediate with 4-methoxyphenol in the presence of a dehydrating agent like phosphorus oxychloride.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate with acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the methoxyphenoxy group may bind to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenoxy)acetamide
- N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
- N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Uniqueness
The uniqueness of N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide lies in its specific combination of functional groups. The presence of both benzylsulfanyl and methoxyphenoxy groups provides a unique set of chemical properties, making it distinct from other similar compounds. This unique structure may result in different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-29-18-11-13-19(14-12-18)30-15-22(28)25-24-27-26-23(32-24)20-9-5-6-10-21(20)31-16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONXJBIRPTVBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


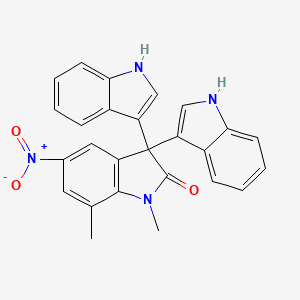
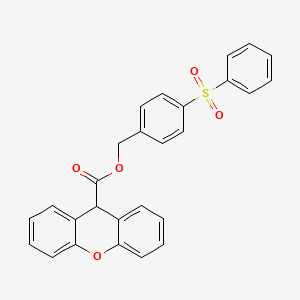
![N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide](/img/structure/B4093872.png)
![2-[4-(4-methylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4093875.png)
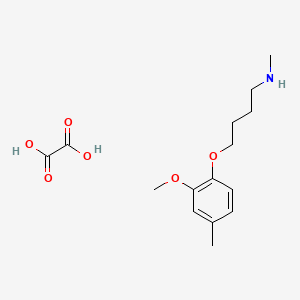
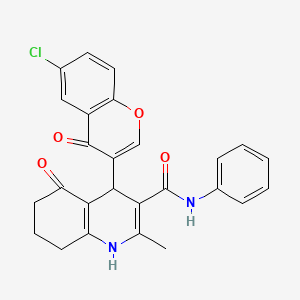
![N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide](/img/structure/B4093885.png)
![2-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B4093889.png)
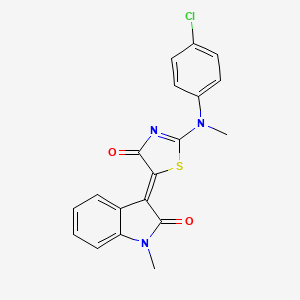
![2-[3-[3-(Trifluoromethyl)phenoxy]propylsulfanyl]pyrimidine](/img/structure/B4093932.png)
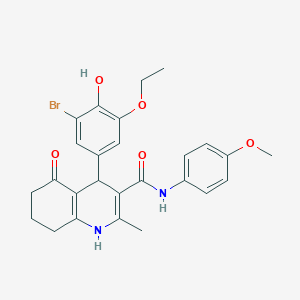
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(3-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4093950.png)
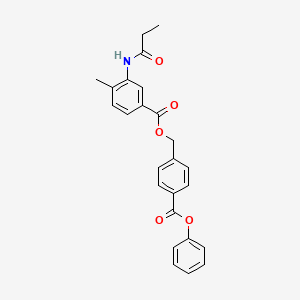
![3-bromo-N-[5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4093956.png)
